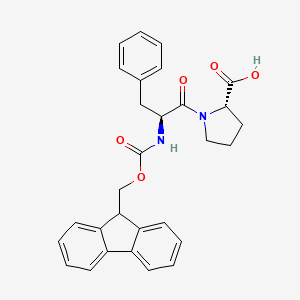

Fmoc-L-Phe-L-Pro-OH

Übersicht

Beschreibung

Fmoc-L-Phe-L-Pro-OH is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photoresponsive Hydrogels

Fmoc-L-Phe-L-Pro-OH wurde zur Herstellung von photoresponsiven Hydrogelen verwendet . Diese Hydrogelsysteme ermöglichen eine präzise räumliche und zeitliche Kontrolle der Molekülfreisetzung . Der Koassemblierungsmechanismus, die Morphologie und die Photoreaktivität des Hydrogels werden mithilfe verschiedener Techniken untersucht . Diese Anwendung birgt ein großes Potenzial für die kontrollierte Freisetzung von Medikamenten .

Selbsttragende Hydrogelsysteme

This compound wird auch bei der Synthese von selbsttragenden Hydrogelen eingesetzt . Diese Hydrogelsysteme sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen, wie z. B. die Wirkstoffabgabe und diagnostische Werkzeuge für die Bildgebung . Das Fmoc-K3-Hydrogel, das das steifere Material ist, dient als potenzielles Material für die Gewebezüchtung und unterstützt vollständig die Zellhaftung, das Überleben und die Vermehrung .

Peptid-Bibliotheken

Die Nützlichkeit von this compound geht über seine Rolle in der Festphasenpeptidsynthese (SPPS) hinaus. Es wird auch bei der Synthese von Peptid-Bibliotheken verwendet, die eine entscheidende Rolle bei der Entdeckung und Entwicklung von Medikamenten spielen .

Nanomedizin

Moleküle auf Basis des Phe-Phe-Motivs haben eine Reihe von Anwendungen in der Nanomedizin gefunden, von der Wirkstoffabgabe und Biomaterialien bis hin zu neuen therapeutischen Paradigmen . Die selbstassemblierten Nanostrukturen dieser Moleküle werden mit verschiedenen Methoden hergestellt und hinsichtlich ihrer Anwendungen charakterisiert .

Wirkmechanismus

Target of Action

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline, also known as Fmoc-L-Phe-L-Pro-OH, is primarily used as a protecting group for amines in peptide synthesis . It protects the amino acid residues and can be deprotected when needed .

Mode of Action

The Fmoc group in N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline plays a significant role in the biochemical pathways of peptide synthesis . It is used to protect the amino group during the formation of peptides, preventing undesired side reactions during peptide bond formation .

Result of Action

The result of the action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it prevents undesired side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is influenced by the environmental conditions of the peptide synthesis process. The stability of the Fmoc group is sensitive to pH, being stable under acidic conditions but labile under basic conditions . Therefore, the pH of the environment is a critical factor influencing the compound’s action and efficacy .

Eigenschaften

IUPAC Name |

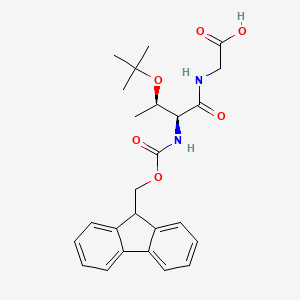

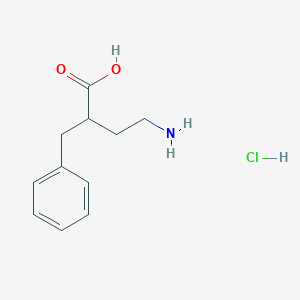

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLJYCCFIFHMLH-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

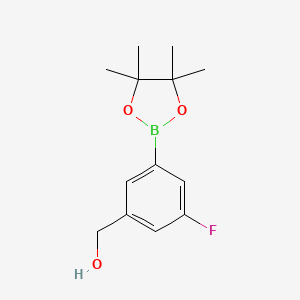

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)